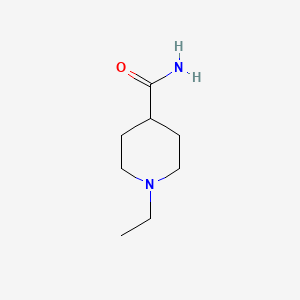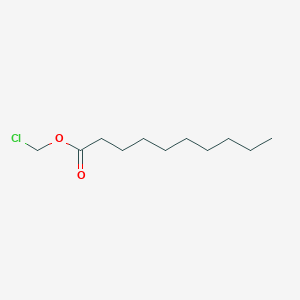
Chloromethyl decanoate
Overview
Description
Mechanism of Action
Target of Action
Chloromethyl decanoate is an ester that primarily targets cap-dependent endonucleases . These enzymes play a crucial role in the process of mRNA translation, which is essential for protein synthesis within cells .
Mode of Action
The compound interacts with its target by inhibiting the activity of cap-dependent endonucleases . This inhibition disrupts the normal process of mRNA translation, leading to changes in protein synthesis within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mRNA translation pathway . By inhibiting cap-dependent endonucleases, the compound disrupts this pathway, leading to downstream effects on protein synthesis .
Result of Action
The inhibition of cap-dependent endonucleases by this compound leads to a decrease in the proliferation of cells . It has been shown to inhibit the proliferation of cancer cells . Additionally, the compound also prevents the maturation of organs .
Biochemical Analysis
Biochemical Properties
Chloromethyl decanoate plays a significant role in biochemical reactions by inhibiting the proliferation of cells through the inhibition of cap-dependent endonuclease . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the proliferation of cancer cells and prevent the maturation of organs . The nature of these interactions involves the binding of this compound to specific sites on the target biomolecules, leading to the inhibition of their activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells, which suggests its potential use in cancer therapy . Additionally, it can impact cell signaling pathways by interacting with key proteins involved in these pathways, leading to altered gene expression and metabolic changes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions . This inhibition can lead to changes in gene expression, as the affected enzymes may play a role in regulating transcription factors and other gene regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound has been shown to have long-term effects on cellular function, with its inhibitory effects on cell proliferation persisting over extended periods . In vitro and in vivo studies have demonstrated that the compound remains stable under certain conditions, allowing for prolonged observation of its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit cell proliferation . At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. Threshold effects have been noted, where a certain dosage level is required to achieve the desired inhibitory effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can affect the levels of certain metabolites by inhibiting enzymes involved in their synthesis or degradation . This can lead to changes in the overall metabolic profile of cells and tissues, influencing their function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are crucial for its activity, as they determine the concentration of the compound at its target sites.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules depending on its subcellular environment . Understanding the localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl decanoate can be synthesized through the esterification of decanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Chloromethyl decanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield decanoic acid and chloromethyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Yield substituted esters or ethers.
Hydrolysis: Produces decanoic acid and chloromethyl alcohol.
Oxidation: Results in carboxylic acids or aldehydes.
Scientific Research Applications
Chloromethyl decanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form liposomes that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: Utilized in the production of specialty chemicals and polymers.
Comparison with Similar Compounds
Chloromethyl acetate: Used in organic synthesis and as a reagent in the preparation of other chemicals.
Chloromethyl benzoate: Employed in the synthesis of pharmaceuticals and as an intermediate in chemical reactions.
Uniqueness: Chloromethyl decanoate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in the formation of liposomes and other applications where hydrophobic interactions are important.
Properties
IUPAC Name |
chloromethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAJBSZQOZOHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341362 | |
| Record name | Chloromethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67317-62-8 | |
| Record name | Chloromethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
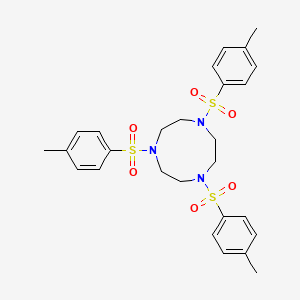
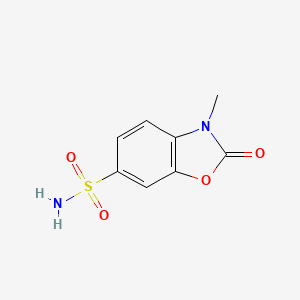
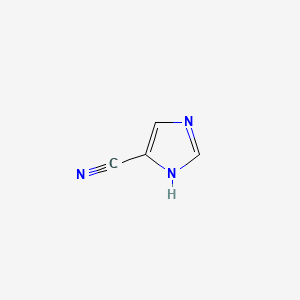
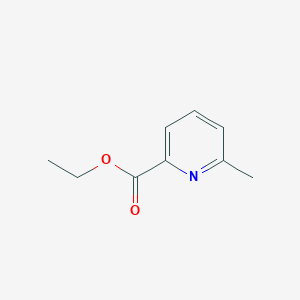
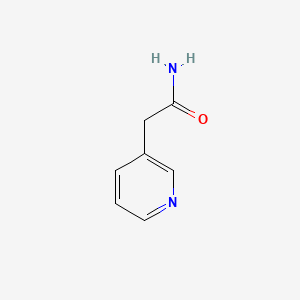
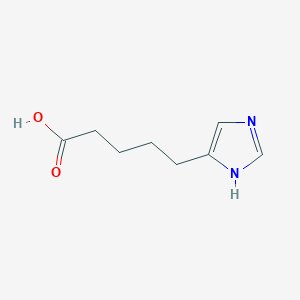
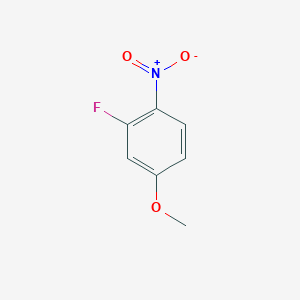
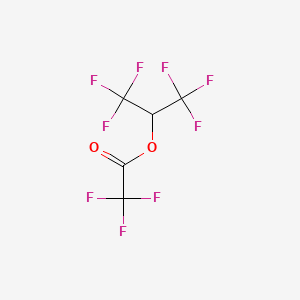
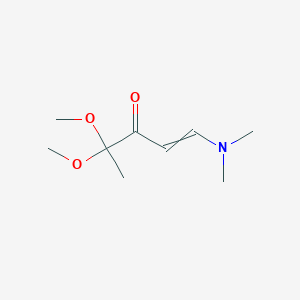
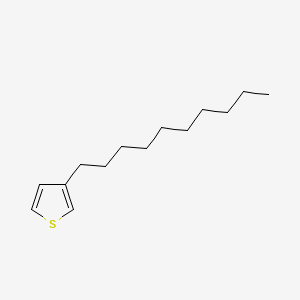
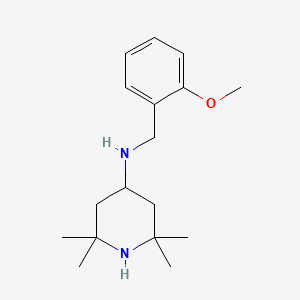
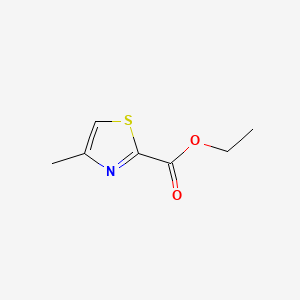
![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)
